molecular formula C7H18Cl2N2O B8179721 N,N-Dimethyl-3-morpholinemethanamine 2HCl

N,N-Dimethyl-3-morpholinemethanamine 2HCl

Cat. No.: B8179721
M. Wt: 217.13 g/mol
InChI Key: YKADTGWWQIKXBU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-morpholinemethanamine 2HCl is a dihydrochloride salt of a tertiary amine containing a morpholine ring. Morpholine derivatives are widely used in pharmaceuticals and polymer chemistry due to their solubility, stability, and bioactivity. The dihydrochloride salt form enhances water solubility and bioavailability, a common strategy for improving drug-like properties .

Properties

IUPAC Name

N,N-dimethyl-1-morpholin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)5-7-6-10-4-3-8-7;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKADTGWWQIKXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-morpholinemethanamine 2HCl typically involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound acts as a strong nucleophile due to the lone electron pair on its morpholine nitrogen. This property facilitates its use in:

  • Alkylation reactions : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions. For example, in tetrahydrofuran (THF)/DMF at 80°C, methylation occurs efficiently with excess methyl iodide (8 equivalents), yielding quaternary derivatives .

  • Acylation : Forms stable acylated products with acid chlorides, such as oxalyl chloride, in dichloromethane with catalytic DMF .

Example Reaction:

 R N N Dimethyl 3 morpholinemethanamine 2HCl+CH3IAg2O DMFQuaternary ammonium iodide salt[1][3]\text{ R N N Dimethyl 3 morpholinemethanamine 2HCl}+\text{CH}_3\text{I}\xrightarrow{\text{Ag}_2\text{O DMF}}\text{Quaternary ammonium iodide salt}\quad[1][3]

Condensation and Cyclization

The compound participates in multi-component reactions, particularly in the synthesis of heterocyclic systems:

  • Dihydropyridine formation : Reacts with aldehydes (e.g., 2-chlorobenzaldehyde) and malononitrile dimer in ethanol to form 1,4-dihydropyridine derivatives. A 68% yield is achieved at 25°C via intermediate thioamide formation and subsequent cyclocondensation .

  • Mannich reactions : Under formaldehyde and primary amines, it facilitates aminomethylation to produce bicyclic diazabicyclo[3.3.1]non-2-ene derivatives .

Table 1: Reaction Conditions and Yields

SubstrateConditionsProductYieldSource
2-ChlorobenzaldehydeEtOH, 25°C, 12 h1,4-Dihydropyridine salt68%
Primary amines + formaldehydeMannich conditions, 20°CBicyclo[3.3.1]non-2-ene derivatives75–93%

Acid-Base Reactivity

  • Protonation : The morpholine nitrogen is protonated in acidic media, forming water-soluble salts.

  • Stability : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions, releasing morpholine derivatives.

Key Stability Data:

  • Stable in ethanol and dichloromethane at 20–40°C .

  • Avoid prolonged exposure to oxidizing agents due to potential N-oxide formation.

Synthetic Methodology

Table 2: Synthetic Routes

MethodReagents/ConditionsKey IntermediateYieldSource
Alkylation of morpholineMethyl iodide, Ag₂O, DMF, 80°CQuaternary ammonium compound52–98%
CyclocondensationEthanol, N-methylmorpholine1,4-Dihydropyridine salt68%

Reaction Optimization Insights

  • Temperature effects : Lower temperatures (0°C) minimize epimerization during N-methylation .

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while ethanol promotes cyclization .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-3-morpholinemethanamine 2HCl has been investigated for its therapeutic potential. It has been noted for its ability to interact with biological systems, particularly in the context of neurological diseases and cancer treatment.

Case Study: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Research indicates that compounds similar to this compound can inhibit LSD1, an enzyme implicated in various cancers. Inhibition of LSD1 leads to the re-expression of epigenetically silenced genes, suggesting potential applications in cancer therapy .

Study Findings
Huang et al. (2009)Novel oligoamine analogues inhibit LSD1 and induce gene re-expression.
Lim et al. (2010)LSD1 is overexpressed in aggressive breast cancers, indicating a target for therapy.

Catalysis

The presence of amine and morpholine groups in this compound suggests its utility as a catalyst in organic reactions. Its ability to facilitate various chemical transformations can be explored further.

Potential Catalytic Applications

  • Methylation Reactions : The compound can serve as a methylating agent, which is crucial in synthesizing pharmaceuticals and agrochemicals.
  • Synthesis of Complex Molecules : Its reactivity may allow for the formation of more complex molecular structures through multi-step organic synthesis techniques.

Material Science

This compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

The compound has been explored as a building block for synthesizing novel polymers that exhibit enhanced mechanical properties and thermal stability, making them suitable for industrial applications.

Application Details
Polymer DevelopmentUsed as a monomer to create high-performance materials.
CoatingsPotential use in protective coatings due to its chemical stability.

Research Tools

In laboratory settings, this compound is utilized as a reagent for various biochemical assays. Its role in binding studies helps elucidate interactions with different receptors, aiding drug discovery processes.

Research Insights

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, providing insights into its potential effects on neurological functions .

Research Focus Outcome
Binding Affinity StudiesInvestigated interactions with neurotransmitter receptors; further research needed to confirm mechanisms.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-morpholinemethanamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs with Morpholine Moieties

(a) Minaprine Dihydrochloride (C₁₇H₂₂N₄O·2HCl)
  • Structure : Contains a morpholineethylamine backbone with a pyridazinyl group.
  • Properties: Molecular Weight: 223.36 g/mol (base) + 2HCl . Solubility: Soluble in ethanol and N,N-dimethylformamide (DMF), insoluble in hexane. Applications: Psychotropic drug; computational studies (DFT/B3LYP) confirm its geometry and electronic properties .
  • Contrast : Unlike N,N-Dimethyl-3-morpholinemethanamine 2HCl, minaprine’s bioactivity is linked to its pyridazinyl group, highlighting how substituents on the morpholine ring dictate therapeutic applications.
(b) F8·2HCl
  • Structure : Unspecified, but salt formation improves solubility.
  • Properties :
    • Solubility: >50× higher than freebase F6.
    • Pharmacokinetics: Enhanced half-life, Tmax, and bioavailability.
    • Bioactivity: Superior antitumor efficacy (TGI 60.6% vs. 50.0% for apatinib) via apoptosis regulation (↓CDK2, ↑Cleaved Caspase3) .
  • Contrast : Demonstrates the critical role of salt formation in drug development, a strategy applicable to this compound for optimizing ADME properties.
(a) AIBA·2HCl (Azobisisobutyramidine Dihydrochloride)
  • Applications : Water-soluble initiator for polymerizing DMDAAC (dimethyl diallyl ammonium chloride) and acrylamide .
  • Performance :
    • Optimal polymerization at 0.01% concentration, yielding high-viscosity polymers (up to 13.60 dL/g) .
  • Contrast : Unlike pharmaceutical salts, AIBA·2HCl’s utility lies in industrial processes, underscoring the versatility of dihydrochlorides across fields.
(b) DADHBP·2HCl (3,3′-Diamino-4,4′-Dihydroxybiphenyl Dihydrochloride)
  • Applications: Key monomer for hydroxyl-modified PBO (poly-p-phenylene benzobisoxazole) fibers.
  • Synthesis : Nitration and reduction of DHBP (4,4′-dihydroxybiphenyl), yielding 67% purity after HCl treatment .
  • Contrast : Highlights the importance of dihydrochlorides in materials science, though this compound may prioritize pharmacological stability.

Pharmacological vs. Industrial Dihydrochlorides

Parameter Pharmaceutical (F8·2HCl) Industrial (AIBA·2HCl)
Solubility >50× improvement over freebase Water-soluble for polymerization
Key Property Enhanced bioavailability and efficacy High initiator efficiency
Target Application Antitumor therapy Cationic polymer synthesis

Stability and Spectral Characterization

  • Minaprine Dihydrochloride : Authenticity confirmed via IR and UV spectrometry, with elemental analysis .
  • H-His-Rim·2HCl·H₂O : Amorphous powder characterized by spectral comparison to Rim·HCl .
  • Implications : this compound would likely require similar analytical validation for pharmaceutical use.

Biological Activity

N,N-Dimethyl-3-morpholinemethanamine 2HCl, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a morpholine ring. Its chemical structure can be represented as follows:

C7H16ClN(Molecular Weight 151 67 g mol)\text{C}_7\text{H}_{16}\text{ClN}\quad (\text{Molecular Weight 151 67 g mol})

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound acts through several mechanisms:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against a range of pathogens.
  • Neuroprotective Effects : Demonstrates potential in protecting neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : Inhibits inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown promising results in combating bacterial infections. A study evaluating its efficacy against Staphylococcus aureus reported an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, indicating its potential as an antibacterial agent .

Concentration (µg/mL) Inhibition Zone (mm)
258
5012
10015

Neuroprotective Effects

Research indicates that the compound can reduce neuronal apoptosis induced by oxidative stress. In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a decrease in reactive oxygen species (ROS) levels by approximately 30% compared to untreated controls .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound was evaluated in a murine model of acute inflammation. The compound significantly reduced paw edema by 40% when administered at a dose of 10 mg/kg body weight .

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections treated with this compound showed a significant reduction in infection severity within five days of treatment, highlighting its therapeutic potential in clinical settings .
  • Neuroprotection in Animal Models : In a study involving rats subjected to ischemic injury, administration of this compound resulted in improved neurological scores and reduced infarct size compared to control groups, suggesting neuroprotective effects .

Q & A

Q. How can computational modeling guide the optimization of this compound for target selectivity?

  • Perform molecular docking with homology models of target proteins (e.g., GPCRs) to predict binding poses. Use free-energy perturbation (FEP) calculations to prioritize analogs with improved selectivity over off-target receptors .

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